molecular formula C19H19N3S B5480279 4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine

4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine

Cat. No.: B5480279
M. Wt: 321.4 g/mol
InChI Key: JNBOLTRSRKEREJ-HEHNFIMWSA-N
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Description

4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a phenylpropylideneamino group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with an appropriate phenylpropylideneamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    4-Methylphenylacetaldehyde: Another compound with a methylphenyl group.

    4-Methylmethcathinone (4-MMC): A substituted cathinone with structural similarities.

Uniqueness

4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a phenylpropylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S/c1-3-17(15-7-5-4-6-8-15)21-22-19-20-18(13-23-19)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3,(H,20,22)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBOLTRSRKEREJ-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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